Ethyl 2-(4-benzylpiperidin-1-yl)acetate
Beschreibung
The exact mass of the compound ethyl (4-benzyl-1-piperidinyl)acetate is 261.172878976 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(4-benzylpiperidin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-benzylpiperidin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 2-(4-benzylpiperidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)13-17-10-8-15(9-11-17)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPQGPHSQHXQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ethyl 2-(4-benzylpiperidin-1-yl)acetate CAS registry number and molecular weight
[label="Prevention of Excitotoxicity", fillcolor="#F1F
}
Figure 1: SN2 N-alkylation workflow for synthesizing Ethyl 2-(4-benzylpiperidin-1-yl)acetate.
Section 4: Pharmacological Applications & Downstream Derivatization
The true value of Ethyl 2-(4-benzylpiperidin-1-yl)acetate lies in its downstream applications for treating neurodegenerative disorders.
Pathway A: NR2B-Selective NMDA Antagonists
Excitotoxicity, driven by calcium overload through overactive NMDA receptors, is a hallmark of neurodegenerative diseases and ischemic stroke. By hydrolyzing the ethyl ester to its corresponding acid and coupling it with substituted phenylenediamines, researchers synthesize benzimidazole derivatives. These compounds act as highly selective allosteric antagonists of the GluN2B subunit of the NMDA receptor, offering neuroprotection without the severe psychotomimetic side effects associated with uncompetitive pore blockers[1].
Figure 2: Downstream neuroprotective signaling pathway of GluN2B-selective antagonists.
Pathway B: Monoamine Oxidase B (MAO-B) Inhibitors
In the context of Parkinson's disease, inhibiting MAO-B prevents the degradation of dopamine in the brain. Ethyl 2-(4-benzylpiperidin-1-yl)acetate can be reacted with hydrazine hydrate to form an acetohydrazide intermediate. Subsequent cyclization yields pyridazinobenzylpiperidine derivatives, which have demonstrated potent and selective MAO-B inhibition. The unshared electrons of the nitrogen atoms in these derivatives interact critically with the FAD cofactor in the MAO-B active site[2].
Section 5: Analytical Validation & Quality Control
To ensure the integrity of the synthesized Ethyl 2-(4-benzylpiperidin-1-yl)acetate before downstream derivatization, the following analytical validations are standard:
-
1H-NMR (300 MHz, CDCl3) : Expected signals include a triplet at ~1.25 ppm (ester -CH3), a quartet at ~4.15 ppm (ester -CH2-), a singlet at ~3.20 ppm (N-CH2-COO), and a multiplet around 7.1-7.3 ppm integrating for 5 protons (aromatic benzyl ring).
-
Mass Spectrometry (ESI-MS) : A prominent molecular ion peak [M+H]+ at m/z 262.36 confirms the exact molecular weight of 261.36 g/mol [3].
References
-
Title: NR2B-Selective N-Methyl-d-aspartate Antagonists: Synthesis and Evaluation of 5-Substituted Benzimidazoles Source: Journal of Medicinal Chemistry - ACS Publications URL: 1
-
Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: PMC - National Institutes of Health (NIH) URL: 2
-
Title: (4-Benzyl-piperidin-1-yl)-acetic acid | 438634-64-1 Source: Benchchem URL: 4
-
Title: ethyl (1-benzylpiperidin-4-yl)acetate Source: ChemicalBook URL: 3
Sources
Application Note: High-Resolution ¹H and ¹³C NMR Structural Elucidation of Ethyl 2-(4-benzylpiperidin-1-yl)acetate
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Structural Analysis Guide
Introduction and Chemical Context
Ethyl 2-(4-benzylpiperidin-1-yl)acetate (C₁₆H₂₃NO₂) is a highly versatile pharmacophore and a critical synthetic intermediate in the development of potent small-molecule CC Chemokine Receptor-3 (CCR3) antagonists[1]. Because the spatial orientation of the 4-benzylpiperidine moiety directly dictates receptor binding affinity and selectivity, rigorous structural confirmation is non-negotiable.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool to map the atomic connectivity and conformational dynamics of such small molecules[2]. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of Ethyl 2-(4-benzylpiperidin-1-yl)acetate, moving beyond mere parameter listing to explain the causality behind every experimental choice.
Mechanistic Sample Preparation: The Causality of High-Resolution Data
High-quality NMR spectra are synthesized at the bench, not just at the console. The following step-by-step methodology ensures optimal magnetic field homogeneity and signal-to-noise (S/N) ratio.
Step-by-Step Preparation Protocol
-
Solvent Selection & Analyte Mass: Weigh exactly 15 mg (for ¹H NMR) or 50 mg (for ¹³C NMR) of the analyte. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Causality: CDCl₃ is chosen for its excellent solvating power for lipophilic piperidines and its lack of overlapping proton signals. Exceeding 50 mg drastically increases solution viscosity, which restricts molecular tumbling rates and causes severe line broadening[3].
-
-
Particulate Filtration: Draw the solution into a glass syringe and filter it through a tightly packed glass wool plug inside a Pasteur pipette directly into the NMR tube.
-
Causality: Solid suspended particles possess a different magnetic susceptibility than the surrounding solvent. This discrepancy creates localized field gradients around every single particle, causing irreversible line broadening that no amount of shimming can correct[3].
-
-
Tube Filling Height: Ensure the final liquid height in the standard 5 mm NMR tube is strictly between 40 mm and 50 mm.
-
Causality: In the magnet, the main field direction (B₀) is vertical. The liquid-air and liquid-glass interfaces at the top and bottom of the sample cause major field distortions. A 40–50 mm height ensures these turbulent interfaces are positioned far outside the active region of the RF coil, preventing thermal gradients that induce convection and making the shimming process mathematically stable[3].
-
Workflow Visualization
Step-by-step NMR workflow ensuring optimal field homogeneity and self-validating data acquisition.
NMR Acquisition Parameters & Self-Validating Quality Control
Acquisition should be performed on a high-resolution spectrometer (e.g., Bruker AVANCE 400 MHz or higher)[2].
-
¹H NMR Parameters: Pulse sequence zg30 (30° flip angle), Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s.
-
¹³C NMR Parameters: Pulse sequence zgpg30 (power-gated proton decoupling), NS = 1024, D1 = 2.0 s.
The Self-Validating System: A robust analytical protocol must include built-in verification. In this workflow, the ethyl ester group serves as an internal quantitative standard. After phase and baseline correction, set the integration of the downfield oxymethylene quartet (-O-CH₂-) strictly to 2.00 . Consequently, the terminal methyl triplet (-CH₃) must integrate to 3.00 ± 0.05 . Any deviation indicates incomplete longitudinal relaxation (requiring an increase in the D1 delay) or the presence of co-eluting impurities. Furthermore, cross-reference any unexpected trace peaks against established chemical shift databases for common laboratory solvents (e.g., residual water at 1.56 ppm or ethyl acetate impurities)[4].
Structural Elucidation and Data Presentation
Conformational Dynamics & Causality of Chemical Shifts
Ethyl 2-(4-benzylpiperidin-1-yl)acetate is not a static entity. While the piperidine ring can theoretically interconvert between chair conformations, the bulky 4-benzyl substituent introduces a severe 1,3-diaxial steric penalty if placed in the axial position. Consequently, the equilibrium is overwhelmingly locked into the chair conformer where the benzyl group occupies the equatorial plane.
This conformational locking is the causal factor behind the distinct magnetic inequivalence of the piperidine protons. The axial protons at C2 and C6 are shielded by the anisotropy of the adjacent C-C bonds, resonating upfield (~2.10 ppm), while their equatorial counterparts are deshielded and appear downfield (~2.90 ppm). Furthermore, the isolated N-CH₂-COO- protons appear as a sharp singlet because they lack adjacent coupling partners and undergo rapid rotational averaging.
Quantitative Data Summaries
Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment / Structural Motif |
| 7.15 – 7.30 | Multiplet (m) | 5H | - | Aromatic protons (Phenyl ring) |
| 4.15 | Quartet (q) | 2H | 7.1 Hz | Ethyl ester (-O-CH ₂-CH₃) |
| 3.18 | Singlet (s) | 2H | - | N-CH ₂-COO- (Isolated spin system) |
| 2.85 – 2.95 | Multiplet (m) | 2H | - | Piperidine C2, C6 (Equatorial protons) |
| 2.55 | Doublet (d) | 2H | 7.0 Hz | Benzyl (-CH ₂-Ph) |
| 2.05 – 2.15 | Multiplet (m) | 2H | - | Piperidine C2, C6 (Axial protons) |
| 1.50 – 1.65 | Multiplet (m) | 3H | - | Piperidine C4 (Axial) + C3, C5 (Equatorial) |
| 1.25 – 1.40 | Multiplet (m) | 2H | - | Piperidine C3, C5 (Axial protons) |
| 1.25 | Triplet (t) | 3H | 7.1 Hz | Ethyl ester (-O-CH₂-CH ₃) |
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Carbon Type | Assignment / Structural Motif | Causality / Deshielding Factors |
| 170.5 | Quaternary | Carbonyl (C=O) | Highly deshielded by electronegative oxygen (sp²). |
| 140.5 | Quaternary | Aromatic (Ipso) | Substituted aromatic carbon. |
| 129.1, 128.3 | Methine (CH) | Aromatic (Ortho, Meta) | Standard aromatic resonance. |
| 125.9 | Methine (CH) | Aromatic (Para) | Standard aromatic resonance. |
| 60.5 | Methylene (CH₂) | Ethyl (-O-CH ₂-) | Deshielded by direct attachment to ester oxygen. |
| 59.5 | Methylene (CH₂) | N-CH ₂-COO- | Deshielded by adjacent nitrogen (inductive effect). |
| 53.5 | Methylene (CH₂) | Piperidine C2, C6 | Adjacent to the basic piperidine nitrogen. |
| 43.2 | Methylene (CH₂) | Benzyl (-CH ₂-Ph) | Benzylic position. |
| 37.8 | Methine (CH) | Piperidine C4 | Branching point for the benzyl group. |
| 32.1 | Methylene (CH₂) | Piperidine C3, C5 | Aliphatic ring carbons. |
| 14.2 | Methyl (CH₃) | Ethyl (-CH ₃) | Terminal aliphatic methyl group. |
References
2.[2] NMR for Functional & Structural Biology Research Source: Bruker URL:[Link]
3.[1] Discovery and Structure−Activity Relationship of N-(Ureidoalkyl)-Benzyl-Piperidines As Potent Small Molecule CC Chemokine Receptor-3 (CCR3) Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
4.[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics - ACS Publications URL:[Link]
Sources
Application Notes and Protocols: Scale-up Production of Ethyl 2-(4-benzylpiperidin-1-yl)acetate
Introduction
Ethyl 2-(4-benzylpiperidin-1-yl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a prevalent scaffold in medicinal chemistry, offering a versatile platform for drug design and development.[1][2] The N-alkylation of the piperidine ring with an ethyl acetate moiety provides a reactive handle for further molecular elaboration. This document provides a comprehensive guide to the scale-up production of this valuable intermediate, focusing on a robust and efficient synthetic protocol. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Synthesis Overview: N-Alkylation of 4-Benzylpiperidine
The most direct and widely employed method for the synthesis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate is the N-alkylation of 4-benzylpiperidine with a suitable 2-carbon electrophile bearing an ethyl ester group. The reaction of choice is a nucleophilic substitution (SN2) reaction between 4-benzylpiperidine and ethyl chloroacetate.[3]
Reaction Mechanism
The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of the 4-benzylpiperidine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate. This concerted step results in the displacement of the chloride leaving group and the formation of the new carbon-nitrogen bond. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: SN2 reaction mechanism for the synthesis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate.
Scale-up Production Protocol
This protocol details the synthesis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Material/Equipment | Grade/Specification | Supplier |
| 4-Benzylpiperidine | ≥98% | Commercially Available |
| Ethyl chloroacetate | ≥98% | Commercially Available |
| Anhydrous Potassium Carbonate (K2CO3) | Fine powder | Commercially Available |
| Acetonitrile (ACN) | Anhydrous | Commercially Available |
| Diethyl ether (Et2O) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Aqueous | Prepared in-house |
| Brine (Saturated NaCl Solution) | Aqueous | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Commercially Available |
| 5 L Three-Neck Round-Bottom Flask | - | Standard Laboratory Glassware |
| Mechanical Stirrer | - | Standard Laboratory Equipment |
| Addition Funnel | 500 mL | Standard Laboratory Glassware |
| Condenser | - | Standard Laboratory Glassware |
| Heating Mantle with Stirring | - | Standard Laboratory Equipment |
| Rotary Evaporator | - | Standard Laboratory Equipment |
| Buchner Funnel and Filter Flask | - | Standard Laboratory Glassware |
Step-by-Step Procedure
-
Reaction Setup:
-
Equip a 5 L three-neck round-bottom flask with a mechanical stirrer, a 500 mL addition funnel, and a condenser.
-
Charge the flask with 4-benzylpiperidine (175 g, 1.0 mol) and anhydrous potassium carbonate (276 g, 2.0 mol).
-
Add 2.5 L of anhydrous acetonitrile to the flask.
-
-
Addition of Ethyl Chloroacetate:
-
Dissolve ethyl chloroacetate (135 g, 1.1 mol) in 250 mL of anhydrous acetonitrile in the addition funnel.
-
Begin stirring the reaction mixture vigorously.
-
Add the ethyl chloroacetate solution dropwise to the reaction mixture over a period of 1-2 hours. An exotherm may be observed; maintain the reaction temperature below 40 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-benzylpiperidine) is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a Buchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the filter cake with acetonitrile (2 x 200 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
-
Extraction and Purification:
-
Dissolve the resulting crude oil in 1 L of diethyl ether.
-
Transfer the solution to a 2 L separatory funnel and wash with saturated sodium bicarbonate solution (2 x 500 mL) to remove any remaining acidic impurities.
-
Wash the organic layer with brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Final Purification (Optional):
-
For higher purity, the crude product can be purified by vacuum distillation.
-
Collect the fraction boiling at the appropriate temperature and pressure for Ethyl 2-(4-benzylpiperidin-1-yl)acetate.
-
Process Flow Diagram
Caption: Overall workflow for the scale-up production of Ethyl 2-(4-benzylpiperidin-1-yl)acetate.
Safety and Handling
Reagent Safety
| Reagent | Hazards | Handling Precautions |
| 4-Benzylpiperidine | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. | Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[4][5] |
| Ethyl chloroacetate | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage. | Keep away from heat, sparks, open flames, and hot surfaces.[6][7][8] Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[6][7] |
| Potassium Carbonate | Causes serious eye irritation. | Wear eye protection. Wash hands thoroughly after handling. |
| Acetonitrile | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. | Keep away from heat and open flames. Use in a well-ventilated area. Wear protective gloves and clothing. |
| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. | Keep away from ignition sources. Store in a tightly closed container. Avoid prolonged exposure. |
Engineering Controls
-
Ventilation: All operations should be performed in a certified chemical fume hood to minimize inhalation exposure to volatile and hazardous reagents.
-
Grounding and Bonding: For large-scale operations involving flammable solvents like diethyl ether and acetonitrile, ensure all equipment is properly grounded and bonded to prevent static discharge.[8]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger scale operations, consider a chemical-resistant apron or suit.
Quality Control
In-process Controls (IPCs)
-
TLC Analysis:
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) can be used.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
-
Purpose: To monitor the disappearance of the starting material (4-benzylpiperidine).
-
-
GC-MS Analysis:
-
Purpose: To confirm the identity of the product and assess the reaction conversion.
-
Final Product Specification
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥95% (crude), ≥98% (distilled) | GC or HPLC |
| Residual Solvents | Within acceptable limits | Headspace GC |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the production of Ethyl 2-(4-benzylpiperidin-1-yl)acetate. By adhering to the detailed procedures and safety precautions, researchers and production chemists can confidently synthesize this important intermediate in high yield and purity. The use of readily available and cost-effective reagents makes this process suitable for both laboratory and industrial-scale manufacturing.
References
-
Loba Chemie. (2016, February 6). Safety Data Sheet: ETHYL CHLOROACETATE FOR SYNTHESIS. Retrieved from [Link]
-
Ivashchenko, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6845. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. Retrieved from [Link]
- Carr, A. A., et al. (1997). Process for production of piperidine derivatives.
-
Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
-
Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 39-45. [Link]
-
Kong, J., Meng, T., Ting, P., & Wong, J. (2010). PREPARATION OF ETHYL 1-BENZYL-4-FLUOROPIPERIDINE-4-CARBOXYLATE. Organic Syntheses, 87, 137. [Link]
-
ResearchGate. (n.d.). Elaboration of an N‐benzylated 4‐silapiperidine. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Asaad, F. M., & El-Nakkady, S. S. (2005). Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][4][7]diazepin-11-yl)piperazin-1-yl)acetate. Molbank, 2005(4), M453. [Link]
-
Kumar, A., et al. (2016). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. Scientific Reports, 6, 38639. [Link]
-
Martinez-Sotelo, J., et al. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5519. [Link]
-
NextSDS. (n.d.). Ethyl 2-(1-benzyl-2-oxo-Piperidin-4-yl)-acetate. Retrieved from [Link]
-
Yilmaz, I., & Kucuk, M. (2025, March 27). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. [Link]
-
Chen, Y.-C., et al. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 28(9), 3804. [Link]
-
Mallik, U., et al. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. [Link]
-
Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Retrieved from [Link]
- Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
-
dos Santos Filho, J. M., & da Silva Júnior, G. R. P. (n.d.). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° CBQ. [Link]
-
Berardi, F., et al. (2004). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 47(11), 2308-2317. [Link]
-
NextSDS. (n.d.). ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate — Chemical Substance Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). ethyl 2-(4-benzylpiperazin-1-yl)acetate - Chemical Activity Summary. Retrieved from [Link]
-
Wang, C., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3656. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 4. fishersci.com [fishersci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. lobachemie.com [lobachemie.com]
- 8. chemos.de [chemos.de]
Application Note: Advanced Crystallization and Isolation Techniques for Ethyl 2-(4-benzylpiperidin-1-yl)acetate
Introduction and Chemical Context
The piperidine pharmacophore, specifically 4-benzylpiperidine and its derivatives, serves as a critical structural motif in the design of acetylcholinesterase inhibitors [1] and NR2B-selective N-Methyl-d-aspartate (NMDA) receptor antagonists [2]. A key intermediate in these synthetic pathways is Ethyl 2-(4-benzylpiperidin-1-yl)acetate .
Typically synthesized via the N-alkylation of 4-benzylpiperidine with ethyl bromoacetate or ethyl chloroacetate in the presence of a mild base (e.g., K2CO3 or DIPEA) [1, 2], the resulting free base is a highly viscous, lipophilic oil. The high conformational entropy imparted by the flexible benzyl and ethyl ester appendages severely hinders crystal lattice packing at room temperature. Consequently, isolating this intermediate in high purity (>99%) directly from the crude reaction mixture as a free base is thermodynamically unfavorable.
To achieve pharmaceutical-grade purity, the industry standard is to convert the oily free base into a highly crystalline salt. This application note details the thermodynamic rationale, quantitative solvent parameters, and step-by-step protocols for the anhydrous hydrochloride salt crystallization of Ethyl 2-(4-benzylpiperidin-1-yl)acetate.
Physicochemical Rationale and Causality
Why Anhydrous Salt Formation?
The selection of the crystallization methodology is dictated by the chemical vulnerabilities of the molecule. The ethyl ester moiety is susceptible to hydrolysis (saponification) if exposed to strong aqueous acids or bases, which would inadvertently yield 2-(4-benzylpiperidin-1-yl)acetic acid [1]. Therefore, anhydrous hydrogen chloride (HCl) in an ethereal or alcoholic solution is mandated. This protonates the tertiary piperidine nitrogen, drastically altering the molecule's solubility profile and driving the formation of a stable, crystalline lattice without compromising the ester linkage.
Mitigating Liquid-Liquid Phase Separation (Oiling Out)
A frequent challenge when crystallizing highly lipophilic amine salts is "oiling out" (Liquid-Liquid Phase Separation, LLPS). This occurs when the supersaturation level exceeds the metastable zone width (MZW) too rapidly, causing the solute to separate as a dense, impure liquid phase rather than nucleating as a solid. To prevent LLPS, this protocol employs a controlled anti-solvent crystallization strategy, utilizing a polar protic solvent (Isopropanol) for dissolution and a non-polar anti-solvent (Diethyl ether or Heptane) to precisely modulate the supersaturation curve.
Process Workflow Visualization
The following diagram maps the critical path from the crude oily free base to the isolated, high-purity crystalline salt.
Workflow for the isolation of Ethyl 2-(4-benzylpiperidin-1-yl)acetate via salt crystallization.
Quantitative Data: Solvent System Optimization
The choice of solvent/anti-solvent pairing directly impacts the yield, purity, and crystal habit. The data below summarizes optimized parameters for 10-gram scale isolations.
| Solvent (Vol) | Anti-Solvent (Vol) | Ratio (v/v) | Acid Source | Typical Yield (%) | Purity (HPLC) | Crystal Habit & Observations |
| Isopropanol | Diethyl Ether | 1 : 3 | 2M HCl in Ether | 82 – 88% | >99.5% | Fine white needles. Rapid nucleation; highly reproducible. |
| Ethyl Acetate | Heptane | 1 : 2 | HCl gas (bubbled) | 75 – 80% | >99.0% | Granular crystals. Slower growth; excellent filtration speed. |
| Acetone | Diethyl Ether | 1 : 4 | 2M HCl in Ether | 60 – 70% | >98.5% | Prone to oiling out if cooled >1°C/min. Requires seeding. |
Experimental Protocols
Protocol A: Preparation of the Crystallization Matrix
Self-Validation Checkpoint: Ensure the starting crude oil has a water content of <0.1% (via Karl Fischer titration) to prevent ester hydrolysis during acidification.
-
Dissolution: Transfer 10.0 g (approx. 38.3 mmol) of crude Ethyl 2-(4-benzylpiperidin-1-yl)acetate free base (viscous oil) into a 250 mL round-bottom flask.
-
Solvation: Add 30 mL of anhydrous Isopropanol (IPA). Stir magnetically at 300 rpm until a completely homogeneous, clear solution is achieved.
-
Temperature Control: Submerge the flask in a water bath maintained at 20 °C.
Protocol B: Anhydrous Hydrochloride Salt Formation
-
Acidification: Attach a pressure-equalizing dropping funnel containing 20 mL of 2.0 M HCl in Diethyl Ether (40.0 mmol, 1.05 eq).
-
Titration: Add the HCl solution dropwise over 15 minutes.
-
Mechanistic Insight: Slow addition prevents localized zones of high supersaturation, which can trigger premature, amorphous precipitation.
-
-
Validation: Spot a 10 µL aliquot onto wetted pH paper. The target pH of the mother liquor should be between 2 and 3, confirming complete protonation of the tertiary amine.
Protocol C: Anti-Solvent Addition and Crystal Growth
-
Inducing Supersaturation: While maintaining stirring at 20 °C, slowly add 60 mL of anhydrous Diethyl Ether (the anti-solvent) at a rate of 2 mL/min.
-
Nucleation: The solution will transition from clear to slightly opalescent (the cloud point), indicating entry into the metastable zone.
-
Troubleshooting: If the solution separates into two liquid layers (oiling out), immediately add 5 mL of Isopropanol to return to a single phase, lower the temperature to 15 °C, and seed with 10 mg of pure crystalline product before resuming anti-solvent addition.
-
-
Aging and Cooling: Once the anti-solvent addition is complete, reduce the stirring speed to 150 rpm to prevent shear-induced crystal breakage. Apply a linear cooling ramp of 0.5 °C/min down to 0–5 °C. Age the suspension at 0–5 °C for 2 hours to maximize yield.
Protocol D: Isolation and Verification
-
Filtration: Isolate the white crystalline solid via vacuum filtration using a medium-porosity sintered glass funnel.
-
Washing: Wash the filter cake with two 15 mL portions of ice-cold Diethyl Ether to displace residual mother liquor and impurities.
-
Drying: Dry the crystals in a vacuum oven at 40 °C and 50 mbar for 12 hours.
-
Analytical Validation:
-
1H-NMR ( CDCl3 ): Confirm structural integrity. The protonation of the piperidine nitrogen will cause a distinct downfield shift of the adjacent axial/equatorial protons compared to the free base.
-
Melting Point: Record the melting point to confirm polymorphic purity (expected sharp transition, typically >140 °C for similar benzylpiperidine HCl salts).
-
References
-
Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors Journal of Medicinal Chemistry URL:[Link]
-
NR2B-Selective N-Methyl-d-aspartate Antagonists: Synthesis and Evaluation of 5-Substituted Benzimidazoles Journal of Medicinal Chemistry URL:[Link]
Technical Support Center: Optimizing N-Alkylation for Ethyl 2-(4-benzylpiperidin-1-yl)acetate Production
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the bimolecular nucleophilic substitution (SN2) between 4-benzylpiperidine and ethyl bromoacetate (or ethyl chloroacetate).
Below, you will find mechanistic insights, self-validating protocols, quantitative optimization data, and targeted troubleshooting FAQs to ensure high-yield, high-purity synthesis.
Part 1: Mechanistic Causality & Reaction Design
The synthesis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate relies on the nucleophilic attack of the secondary amine (4-benzylpiperidine) on the α-carbon of an ethyl haloacetate. The success of this reaction hinges on preventing two major competing pathways: ester saponification and over-alkylation .
-
Base Selection (The Causality of Hydrolysis): Traditionally, alkylations utilized strong metallic bases (e.g., NaOH, KOH). However, in the presence of trace water, these bases rapidly attack the electrophilic carbonyl carbon of the ethyl ester, causing unwanted saponification[1]. To prevent this, the system requires a non-nucleophilic acid scavenger. Mild inorganic bases like potassium carbonate (K₂CO₃) or sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA) neutralize the hydrobromic acid (HBr) byproduct without compromising the ester linkage[1][2].
-
Solvent Selection (Transition State Solvation): Polar aprotic solvents such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are optimal. They solvate the counter-cations (e.g., K⁺) and stabilize the polar SN2 transition state, leaving the nucleophilic amine free to react rapidly[2][3].
Logical troubleshooting workflow for N-alkylation of 4-benzylpiperidine.
Part 2: Self-Validating Experimental Protocol
This protocol utilizes homogeneous conditions (DIPEA in DMF) to achieve >90% conversion in under an hour[2]. Every step is designed with built-in validation to ensure the reaction remains on track.
Step 1: Reagent Preparation Dissolve 1.0 g (5.7 mmol) of 4-benzylpiperidine in 20 mL of anhydrous DMF[2]. Causality: Anhydrous conditions strictly prohibit the formation of hydroxide ions, safeguarding the ethyl ester from cleavage.
Step 2: Base Addition Add 990 μL (5.7 mmol, 1.0 eq) of DIPEA to the solution[2]. Causality: DIPEA is sterically hindered; it will scavenge the evolving HBr without acting as a competing nucleophile against the alkylating agent.
Step 3: Controlled Alkylation Cool the flask to 0 °C. Add 637 μL (5.7 mmol, 1.0 eq) of ethyl bromoacetate dropwise, then allow the mixture to warm to room temperature[2]. Causality: Dropwise addition maintains a low localized concentration of the electrophile, drastically reducing the probability of the tertiary amine product reacting further to form a quaternary ammonium salt[3].
Step 4: In-Process Validation Stir the reaction at room temperature for 1 hour[2]. Self-Validation: Monitor reaction progress via TLC (Hexane/EtOAc) or LC-MS. The complete disappearance of the secondary amine starting material confirms successful conversion. Do not proceed to workup until the starting material is consumed.
Step 5: Quench and Workup Partition the reaction mixture between ethyl acetate and aqueous NaHCO₃[2]. Self-Validation: The basic aqueous phase effectively neutralizes and extracts the highly polar DIPEA·HBr salts and any trace unreacted amine. The target ester remains partitioned in the organic layer. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure[2].
Part 3: Quantitative Optimization Data
The following table synthesizes the effects of varying base and solvent conditions on the yield and kinetic profile of the N-alkylation reaction.
| Entry | Base | Solvent | Temp | Time | Yield (%) | Mechanistic Observation |
| 1 | K₂CO₃ (2.0 eq) | ACN | 60 °C | 12 h | 75% | Heterogeneous reaction; allows for easy filtration of inorganic salts prior to workup[3]. |
| 2 | Cs₂CO₃ (2.0 eq) | ACN | 60 °C | 8 h | 85% | Enhanced solubility and basicity of the Cesium ion accelerates SN2 kinetics[3]. |
| 3 | DIPEA (1.0 eq) | DMF | 25 °C | 1 h | >90% | Homogeneous conditions provide rapid, clean conversion at room temperature[2]. |
| 4 | NaOH (aq) | THF/H₂O | 25 °C | 12 h | <20% | Sub-optimal; major side product formed via ester saponification[1]. |
Part 4: Troubleshooting & FAQs
Q: Why am I observing a highly polar byproduct that stays at the baseline on my TLC plate? A: You are likely generating the carboxylic acid byproduct, (4-benzylpiperidin-1-yl)acetic acid. This occurs when strong metallic bases (e.g., NaOH, KOH) or wet solvents are used, leading to the hydrolysis (saponification) of the ethyl ester group[1]. Resolution: Switch to a mild, anhydrous base system such as K₂CO₃ in Acetonitrile or DIPEA in DMF[1][2].
Q: My reaction with ethyl chloroacetate is stalling at 50% conversion. How can I drive it to completion? A: Ethyl chloroacetate is significantly less electrophilic than ethyl bromoacetate due to the stronger C–Cl bond. Resolution: Implement a Finkelstein reaction by adding a catalytic amount (0.1 - 0.2 eq) of sodium iodide (NaI) or potassium iodide (KI) to the mixture. The iodide ion displaces the chloride in situ, generating highly reactive ethyl iodoacetate, which rapidly alkylates the amine. Alternatively, you must increase the reaction temperature and time[3].
Q: LC-MS shows a mass corresponding to [M+Alkyl]⁺. How do I prevent this over-alkylation? A: This mass indicates the formation of a quaternary ammonium salt, which happens when the newly formed tertiary amine product reacts with excess alkylating agent. Resolution: Employ strict stoichiometric control. Ensure you are using exactly 1.0 equivalent of ethyl bromoacetate relative to the amine[2][3]. Furthermore, ensure the alkylating agent is added dropwise to a cooled solution to maintain a low effective concentration during the initial exothermic phase.
Q: Can I use reductive amination instead of direct alkylation to avoid quaternary salts? A: Yes. If over-alkylation remains an insurmountable issue, an alternative synthetic route is the reductive amination of 4-benzylpiperidine using ethyl glyoxylate in the presence of a reducing agent (e.g., sodium triacetoxyborohydride)[3]. However, direct alkylation with optimized stoichiometry is generally more cost-effective and atom-economical.
Part 5: References
-
Optimized synthesis and characterization of ethyl N-cycloamine acetates. Associação Brasileira de Química (ABQ).[Link]
-
NR2B-Selective N-Methyl-d-aspartate Antagonists: Synthesis and Evaluation of 5-Substituted Benzimidazoles. Journal of Medicinal Chemistry, ACS Publications.[Link]
Sources
Technical Support Center: Troubleshooting Peak Tailing in the Chromatography of Ethyl 2-(4-benzylpiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the chromatographic analysis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate. As a senior application scientist, this guide synthesizes technical expertise with practical, field-proven solutions to help you achieve optimal peak symmetry and reliable analytical results.
Introduction: Understanding the Challenge
Ethyl 2-(4-benzylpiperidin-1-yl)acetate is a basic compound due to the presence of a tertiary amine in the piperidine ring. In reversed-phase high-performance liquid chromatography (HPLC), basic compounds are notoriously prone to peak tailing.[1] This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can significantly compromise resolution, integration, and overall quantitative accuracy.[2]
The primary culprit behind peak tailing for basic analytes is the secondary interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3] At typical mobile phase pH ranges, these silanol groups can become deprotonated and negatively charged (SiO-), leading to undesirable ionic interactions with the protonated, positively charged basic analyte.[4] This secondary retention mechanism causes a portion of the analyte molecules to be retained more strongly, resulting in a tailed peak.[5][6]
This guide will walk you through a systematic approach to diagnose and resolve peak tailing for Ethyl 2-(4-benzylpiperidin-1-yl)acetate, ensuring robust and reproducible chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for Ethyl 2-(4-benzylpiperidin-1-yl)acetate tailing?
The most common cause is the interaction of the basic piperidine nitrogen with acidic residual silanol groups on the silica stationary phase.[7] This secondary ionic interaction, in addition to the primary hydrophobic retention mechanism, leads to peak tailing.[2] Other potential causes include column overload, extra-column dead volume, or a mismatch between the sample solvent and the mobile phase.[8]
Q2: Will simply lowering the mobile phase pH solve the problem?
Lowering the mobile phase pH (typically to ≤ 3) is a common and often effective strategy.[2] At low pH, the residual silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with your positively charged analyte.[5][6] However, this can also decrease the retention of your basic compound, which may require adjustments to the mobile phase's organic content to maintain adequate separation.[5]
Q3: What is a "competing base" and how does it help?
A competing base, such as triethylamine (TEA), is a mobile phase additive that can reduce peak tailing.[9] Being a small basic molecule, TEA preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from your analyte.[9] This minimizes the secondary interactions that cause tailing. However, be aware that additives like TEA can sometimes shorten column lifetime.[9]
Q4: Can the choice of HPLC column make a difference?
Absolutely. Modern HPLC columns offer several features to mitigate peak tailing for basic compounds:
-
End-capped Columns: These columns have their residual silanol groups chemically derivatized with a small, inert group, reducing their availability for interaction.[6]
-
High-Purity Silica (Type B) Columns: These are manufactured with silica that has a lower concentration of acidic silanol groups and metal contaminants.[10]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which can improve pH stability and reduce silanol activity.[11]
-
Polar-Embedded Columns: These have a polar group embedded near the base of the alkyl chain, which can also help to shield the analyte from residual silanols.[6]
Q5: Could the issue be with my HPLC system and not the chemistry?
Yes, if all peaks in your chromatogram are tailing, it's likely a system or physical issue rather than a chemical one. Potential causes include:
-
Column Void: A void at the inlet of the column can disrupt the sample band and cause tailing for all components.[7]
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can lead to band broadening and tailing.[6]
-
Blocked Frit: A partially blocked inlet frit on the column can also cause peak distortion.[5]
In-Depth Troubleshooting Guide
This section provides a systematic workflow to diagnose and resolve peak tailing for Ethyl 2-(4-benzylpiperidin-1-yl)acetate.
Step 1: Initial Diagnosis
First, determine if the peak tailing is specific to your basic analyte or if it affects all peaks in the chromatogram.
-
Only the basic analyte peak is tailing: This strongly suggests a chemical interaction between the analyte and the stationary phase. Proceed to Step 2.
-
All peaks are tailing: This points towards a physical or system-wide issue. Proceed to Step 3.
Troubleshooting Workflow Diagram
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. discover.restek.com [discover.restek.com]
- 4. support.waters.com [support.waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 11. welch-us.com [welch-us.com]
Technical Support Center: Optimizing Catalyst Selection for Ethyl 2-(4-benzylpiperidin-1-yl)acetate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the N-alkylation of 4-benzylpiperidine to synthesize Ethyl 2-(4-benzylpiperidin-1-yl)acetate.
Because this reaction involves a sterically hindered secondary amine and an electrophilic ester, selecting the correct catalyst, base, and solvent system is critical to preventing side reactions (like ester hydrolysis or over-alkylation) and overcoming sluggish kinetics.
Reaction Workflow & Catalyst Decision Matrix
The following logical decision tree dictates the optimal catalyst and base selection based on your choice of alkylating agent and reaction phase.
Logical decision tree for catalyst and base selection in 4-benzylpiperidine N-alkylation.
Troubleshooting FAQs
Q: Why is my N-alkylation reaction with ethyl chloroacetate stalling at 40-50% conversion? A: Ethyl chloroacetate is highly cost-effective but suffers from the poor leaving-group ability of the chloride ion. This leads to sluggish kinetics when reacting with the sterically hindered secondary amine of 4-benzylpiperidine. To overcome this, the addition of a nucleophilic catalyst such as Potassium Iodide (KI) is highly recommended[1]. The iodide ion acts via the Finkelstein reaction, displacing the chloride to form ethyl iodoacetate in situ. Because iodide is both a superior nucleophile and an excellent leaving group, this catalytic cycle rapidly accelerates the alkylation step, driving the reaction to completion[2].
Q: I am using solid K₂CO₃ in acetonitrile, but the reaction rate is highly inconsistent between batches. How can I standardize this? A: Inconsistent kinetics in this protocol usually stem from mass transfer limitations in a solid-liquid biphasic system. Potassium carbonate has very low solubility in acetonitrile. To resolve this, introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 5-10 mol%. The lipophilic tetrabutylammonium cation pairs with the carbonate/bicarbonate anion, shuttling it into the organic phase. This ensures a consistent, homogeneous deprotonation of the intermediate piperidinium salt, independent of the stirring rate or the exact particle size of the K₂CO₃.
Q: Can I use sodium hydroxide (NaOH) instead of potassium carbonate (K₂CO₃) as the base to cut costs? A: No. While NaOH is a strong and inexpensive base, its use in the synthesis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate will lead to significant side reactions, specifically the saponification (hydrolysis) of the ethyl ester group. The resulting byproduct, 2-(4-benzylpiperidin-1-yl)acetic acid, is highly water-soluble and will be lost in the aqueous workup. Always use mild inorganic bases (like K₂CO₃ or Cs₂CO₃) or non-nucleophilic organic bases (like N,N-Diisopropylethylamine, DIPEA) to neutralize the generated acid (HCl or HBr) without attacking the ester moiety[3].
Quantitative Data: Catalyst & Condition Optimization
The table below summarizes the causal relationship between the choice of electrophile, catalyst, and base on the overall yield of Ethyl 2-(4-benzylpiperidin-1-yl)acetate.
| Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl chloroacetate | None | K₂CO₃ | Acetonitrile | 80 | 24 | 45 |
| Ethyl chloroacetate | KI (0.2 eq) | K₂CO₃ | Acetonitrile | 80 | 8 | 88 |
| Ethyl bromoacetate | None | K₂CO₃ | Acetonitrile | 25 | 12 | 85 |
| Ethyl bromoacetate | TBAB (0.1 eq) | K₂CO₃ | Toluene | 80 | 4 | 92 |
| Ethyl bromoacetate | None | DIPEA | Dichloromethane | 25 | 16 | 81 |
Note: The addition of KI to ethyl chloroacetate effectively mimics the reactivity of ethyl bromoacetate at a fraction of the reagent cost.
Standard Operating Procedure (SOP)
KI-Catalyzed Synthesis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate
This protocol utilizes ethyl chloroacetate with a KI catalyst to ensure a self-validating, high-yield reaction system.
Step 1: Preparation & Charging
-
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzylpiperidine (1.0 eq, 10 mmol) and anhydrous acetonitrile (50 mL).
-
Causality: Acetonitrile is chosen for its high dielectric constant, which stabilizes the polar transition state of the SN2 substitution without participating in the reaction.
Step 2: Base and Catalyst Addition
-
Add finely powdered anhydrous K₂CO₃ (2.0 eq, 20 mmol) and Potassium Iodide (KI) (0.2 eq, 2 mmol) to the suspension.
-
Causality: K₂CO₃ acts as the acid scavenger. KI is the nucleophilic catalyst required to convert the alkyl chloride to the more reactive alkyl iodide in situ[1].
Step 3: Alkylation
-
Dropwise, add ethyl chloroacetate (1.1 eq, 11 mmol) over 10 minutes at room temperature.
-
Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 8 hours.
-
Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of over-alkylation (quaternary ammonium salt formation).
Step 4: Self-Validation (In-Process Control)
-
Perform TLC (Eluent: Hexane/Ethyl Acetate 3:1). The reaction is self-validating when the UV-active spot of 4-benzylpiperidine (lower Rf) disappears, replaced by a single new spot (higher Rf).
-
Troubleshooting: If starting material persists, verify the presence of active iodide catalyst. A slight yellowing of the solution indicates I₂ formation, meaning the catalyst may have oxidized; degas the solvent with N₂ if this occurs.
Step 5: Workup & Isolation
-
Cool the reaction to room temperature and filter the mixture through a Celite pad to remove inorganic salts (K₂CO₃, KCl, KI).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude oil in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield Ethyl 2-(4-benzylpiperidin-1-yl)acetate as a pale yellow oil.
References
-
Journal of Medicinal Chemistry - ACS Publications. Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity. Available at:[Link]
Sources
Technical Support Center: Stability & Storage of Ethyl 2-(4-benzylpiperidin-1-yl)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 2-(4-benzylpiperidin-1-yl)acetate . This compound features three highly reactive moieties: a tertiary amine (piperidine ring), an ethyl ester, and a benzylic position.
To ensure reproducibility in your drug development workflows and compliance with ICH Q1A(R2) guidelines[1], this document bypasses generic advice to focus on the exact mechanistic causality of degradation and provides a self-validating system for long-term preservation.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: After 3 months of storage, my LC-MS shows a new peak with a mass shift of +16 Da. What is the mechanism behind this, and how do I prevent it?
Causality: A +16 Da mass shift is the classic signature of N-oxide formation [2]. The nitrogen atom in the piperidine ring is a tertiary amine with a sterically accessible, electron-rich lone pair. When exposed to atmospheric oxygen or trace peroxides, this lone pair undergoes an electrophilic attack, forming a stable N-oxide[3]. In advanced degradation stages, these N-oxides can undergo further acid/base-catalyzed hydrolysis or Cope elimination, generating secondary amines and aldehydes that permanently ruin your batch[4][5]. Resolution: Atmospheric exclusion is non-negotiable. The compound must be stored under a strict Argon blanket (Argon is heavier than Nitrogen and provides superior liquid-surface shielding) to prevent the initial oxygen insertion.
Q2: My NMR data indicates a loss of the ethyl group, and the sample has become more acidic. Why is this happening even in a seemingly dry environment?
Causality: You are observing ester hydrolysis , resulting in the formation of the corresponding carboxylic acid and ethanol[6]. While all esters are susceptible to moisture, Ethyl 2-(4-benzylpiperidin-1-yl)acetate is uniquely vulnerable due to intramolecular catalysis . The tertiary amine is separated from the ester carbonyl by only a single methylene bridge. The nitrogen's lone pair can act as an internal general base, activating even trace amounts of ambient moisture (H₂O) to attack the acyl carbon. Resolution: Standard capping is insufficient. You must utilize Karl Fischer titration to verify absolute dryness (<0.1% water) prior to storage, and employ PTFE-lined hermetic seals to block ambient humidity.
Q3: The compound has developed a slight yellow tint over time, despite being kept away from moisture and oxygen. What is the cause?
Causality: This discoloration is typically caused by benzylic autooxidation or photolytic degradation. The methylene group (-CH₂-) connecting the piperidine ring to the phenyl ring is a "benzylic position." The protons here are weakly acidic and highly susceptible to radical chain reactions (the Bolland–Gee mechanism) initiated by UV light or trace transition metals[7]. This leads to the formation of hydroperoxides and conjugated colored byproducts. Resolution: The compound must be stored in Type I amber borosilicate glass to block UV-induced radical initiation, and handled with non-metallic spatulas if in solid/slurry form to prevent transition metal contamination.
Part 2: Quantitative Degradation Profile
To facilitate risk assessment, the following table summarizes the kinetic impact of various environmental triggers on the compound's functional groups.
| Degradation Pathway | Vulnerable Moiety | Primary Trigger | Kinetic Impact (Relative Rate) | Preventative Storage Condition |
| N-Oxidation | Piperidine Nitrogen (3° Amine) | O₂, Peroxides | High (Rapid in ambient air) | Argon purge, Antioxidants (if formulated) |
| Ester Hydrolysis | Ethyl Acetate Group | Moisture, pH shifts | Moderate (Accelerated by internal amine) | Desiccation, PTFE-lined seals |
| Autooxidation | Benzylic -CH₂- | UV Light, Trace Metals | Low (Requires radical initiation) | Amber glass, -20°C storage |
| Thermal Cleavage | Entire Molecule | Heat (>40°C) | Low (Unless combined with moisture) | ICH Q1A(R2) Cold Storage (2-8°C or -20°C) |
Part 3: Degradation Pathways & Interventions Visualization
Fig 1: Degradation pathways of Ethyl 2-(4-benzylpiperidin-1-yl)acetate and targeted interventions.
Part 4: Experimental Protocol: Self-Validating Storage Workflow
To guarantee trustworthiness, storage must not be a passive action but an active, self-validating system. Follow this methodology to prepare batches for long-term preservation.
Phase 1: Baseline Validation (The "Proof of Purity")
-
Water Content Analysis: Perform a Karl Fischer (KF) titration on a 50 mg aliquot. Do not proceed to storage unless water content is strictly < 0.1%. If higher, dry the compound under high vacuum (0.1 mbar) at 30°C for 4 hours.
-
Chromatographic Baseline: Run an LC-MS/HPLC analysis. Document the exact integration of the parent peak and confirm the absolute absence of the +16 Da (N-oxide) and -28 Da (hydrolyzed acid) mass shifts. Save this chromatogram as the comparative baseline.
Phase 2: Environmental Control & Aliquoting 3. Vial Selection: Transfer the dried compound into pre-baked (250°C for 2 hours to remove surface moisture) Type I amber borosilicate glass vials. 4. Single-Use Aliquoting: Divide the bulk batch into single-use aliquots to prevent repeated freeze-thaw cycles and atmospheric re-exposure during future sampling. 5. Argon Displacement: Insert an Argon gas line (fitted with a sterile, moisture-trapping filter) into the vial. Purge the headspace gently for 30 seconds. Argon's high density will physically push ambient oxygen and moisture out of the vial.
Phase 3: Hermetic Sealing & Cold Storage 6. Sealing: Immediately cap the vials using PTFE-lined screw caps. Warning: Do not use standard rubber septa, as they are highly permeable to oxygen over extended periods and can leach plasticizers into the ester. 7. Temperature Control: Store the sealed vials in a monitored freezer at -20°C . This complies with ICH Q1A(R2) guidelines for the long-term stability of sensitive active substances[1], effectively halting the kinetics of any residual autooxidation.
Phase 4: The Validation Loop 8. Re-test Interval: At the 6-month mark, retrieve one single-use aliquot. Run the exact LC-MS method used in Phase 1. Overlay the chromatograms. A successful storage system will show zero variance in the +16 Da and -28 Da extraction windows, validating the integrity of your entire stored batch.
References
-
Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).[Link]
-
Continuous flow synthesis of amine oxides by oxidation of tertiary amines. ResearchGate.[Link]
-
Drug stability | Basicmedical Key. Basicmedical Key.[Link]
-
N-oxide as a driver of adduct formation a Tertiary-amine-containing... ResearchGate.[Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health (NIH).[Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug stability | Basicmedical Key [basicmedicalkey.com]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
